molecular formula C15H18N2O4 B131644 tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS No. 77361-32-1

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

Cat. No. B131644
CAS RN: 77361-32-1
M. Wt: 290.31 g/mol
InChI Key: ZBUIOQQRBIZZOM-UHFFFAOYSA-N
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Description

The compound tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate is a chemical entity that appears to be related to a class of compounds that are intermediates in the synthesis of various natural products and pharmaceuticals. These compounds typically contain tert-butyl carbamate groups, which are known for their utility in protecting amines during synthetic procedures. The tert-butyl group is often used due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step processes that can include protection-deprotection strategies, functional group transformations, and the formation of key intermediate structures. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is achieved through a seven-step process starting from L-Serine, which includes esterification, Boc protection, and Corey-Fuchs reaction among others . Similarly, the synthesis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate involves the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride, showcasing the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups attached to a carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. For example, the title compound in paper exhibits intramolecular hydrogen bonding, which can influence its reactivity and interaction with other molecules. The crystal structure of tert-butyl 1-(5,8-dioxo-5,6,7,8-tetrahydro[1,3]thiazolo[3,4-a]pyrazin-3-yl)-ethylcarbamate was established through X-ray crystallography, providing insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Tert-butyl carbamate compounds participate in a variety of chemical reactions. The di-tert-butyl ethynylimidodicarbonate reagent, for example, is used for the β-aminoethylation of organic electrophiles, demonstrating the reactivity of the terminal alkyne group with various electrophiles . The N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the importance of the tert-butyl group in chiral synthesis . Additionally, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the use of tert-butyl carbamate derivatives in the synthesis of boronic acid analogs of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and boiling points of these compounds. The carbamate moiety is a key functional group that can engage in hydrogen bonding, influencing the compound's melting point and solubility in various solvents. The intramolecular hydrogen bonds observed in some tert-butyl carbamate compounds can also affect their crystalline structure and stability . The reactivity of these compounds is often dictated by the presence of reactive functional groups, such as alkyne, imine, or boronic acid moieties, which can undergo a range of chemical transformations .

Future Directions

There is potential for the use of “tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate” in the field of protein regulation. It can be used for selective and reversible degradation of eDHFR-tagged proteins in vitro and in vivo .

properties

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-9-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUIOQQRBIZZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467372
Record name tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate

CAS RN

77361-32-1
Record name tert-Butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(phthalimido)propionic acid (6.0 g) and triethylamine (2.77 g) in benzene (60 ml) was added diphenylphosphoryl azide (7.53 g), and the mixture was refluxed for 40 minutes. Tert-butanol (4.23 g) was added thereto, and the mixture was refluxed overnight. After cooling, the reaction mixture was washed with saturated sodium bicarbonate solution, water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane-ethyl acetate) and crystallized from diisopropyl ether to give N-(2-tert-butoxycarbonylaminoethyl)phthalimide (5.74 g) as colorless crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two

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